Tissue-Specific Differential ATPase Inhibition
Myosin modulator 2 demonstrates a distinct tissue-differential inhibition profile across three myosin preparations: rabbit psoas (skeletal), porcine atrium (cardiac), and porcine ventricle (cardiac), with IC₂₅ values of 2.013 μM, 2.94 μM, and 20.93 μM, respectively . This represents an approximately 10-fold selectivity window between skeletal myosin and ventricular cardiac myosin, and a ~7-fold selectivity between atrial and ventricular cardiac isoforms. In contrast, Mavacamten exhibits sub-micromolar potency exclusively against cardiac myosin (IC₅₀ 0.49–0.71 μM) with minimal skeletal activity (IC₅₀ ~4.7 μM) . Blebbistatin shows broad inhibition of non-muscle myosin II (IC₅₀ 0.5–5 μM) and striated muscle myosins but poor smooth muscle inhibition (IC₅₀ ~80 μM) [1]. CK-571 is exquisitely selective for smooth muscle myosin (IC₅₀ 9 nM) with >1,200-fold selectivity over fast skeletal myosin (IC₅₀ 11,300 nM) [2].
| Evidence Dimension | Tissue-specific myosin ATPase inhibition potency (IC₂₅ or IC₅₀) |
|---|---|
| Target Compound Data | IC₂₅: Rabbit psoas 2.013 μM; Porcine atrium 2.94 μM; Porcine ventricle 20.93 μM |
| Comparator Or Baseline | Mavacamten: IC₅₀ bovine cardiac 0.49 μM, human cardiac 0.71 μM, skeletal ~4.7 μM ; Blebbistatin: IC₅₀ non-muscle 0.5–5 μM, smooth muscle ~80 μM [1]; CK-571: IC₅₀ smooth 9 nM, cardiac 2,600 nM, skeletal 11,300 nM [2] |
| Quantified Difference | Myosin modulator 2 exhibits ~10-fold skeletal-to-ventricular selectivity (2.013 vs. 20.93 μM); Mavacamten exhibits ~7–10-fold cardiac-to-skeletal selectivity (0.49–0.71 vs. 4.7 μM); CK-571 exhibits >1,200-fold smooth-to-skeletal selectivity (9 vs. 11,300 nM) |
| Conditions | ATPase activity assay in purified myosin preparations from indicated species and tissues; IC₂₅ (25% inhibition) for target compound; IC₅₀ (50% inhibition) for comparators |
Why This Matters
This distinct isoform activity profile—moderate micromolar potency with measurable but not extreme tissue selectivity—defines a unique experimental tool window unavailable with highly isoform-selective comparators, making Myosin modulator 2 particularly suitable for studies requiring concurrent modulation of multiple myosin isoforms without complete ablation of any single isoform's activity.
- [1] Limouze J, et al. Specificity of blebbistatin, an inhibitor of myosin II. J Muscle Res Cell Motil. 2004;25(4-5):337-341. View Source
- [2] Sirigu S, et al. Highly selective inhibition of myosin motors provides the basis of potential therapeutic application. Proc Natl Acad Sci U S A. 2016;113(47):E7448-E7455. View Source
